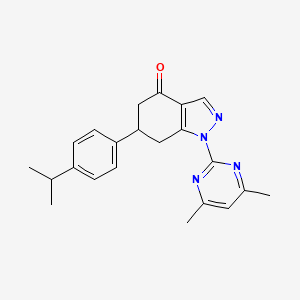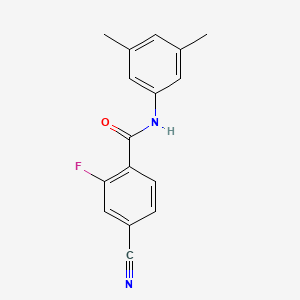
4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide
Vue d'ensemble
Description
4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies.
Mécanisme D'action
The mechanism of action of 4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide is complex and not fully understood. It is known to activate the Nrf2-ARE pathway, which is a key regulator of cellular antioxidant and detoxification responses. This pathway is involved in the regulation of various genes that play a role in cellular defense against oxidative stress and inflammation. 4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide has also been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects
4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species. 4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines such as COX-2 and iNOS. In addition, 4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide has been shown to have anti-angiogenic effects by inhibiting the production of vascular endothelial growth factor (VEGF).
Avantages Et Limitations Des Expériences En Laboratoire
4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It has also been shown to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, 4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide has some limitations as well. It is a complex compound that requires expertise in organic chemistry to synthesize. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret its effects in lab experiments.
Orientations Futures
There are several future directions for research on 4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide. One area of research is the development of 4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide analogs that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic effects of 4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide in various disease models, including cancer, neurodegenerative diseases, and inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of 4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide and its effects on various cellular pathways.
Applications De Recherche Scientifique
4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic properties in various preclinical models. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
4-cyano-N-(3,5-dimethylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-10-5-11(2)7-13(6-10)19-16(20)14-4-3-12(9-18)8-15(14)17/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSRVTCJBOQXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



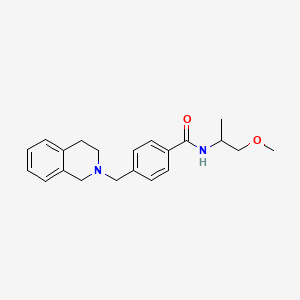
![2,3-dimethyl-6-phenylpyrrolo[1,2-a]thieno[3,2-e]pyrimidine-4,7(5H,8H)-dione](/img/structure/B4236097.png)
![2-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4236104.png)
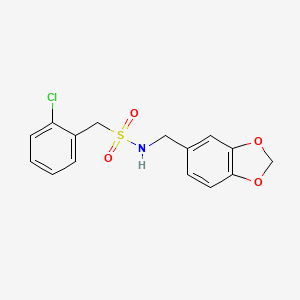
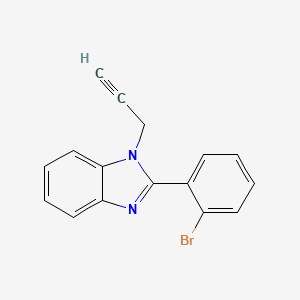
![4-bromo-N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4236132.png)
![N-(3-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4236133.png)
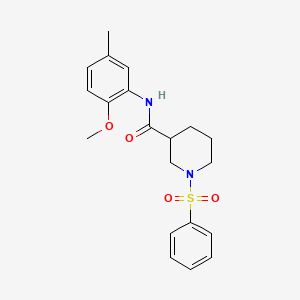
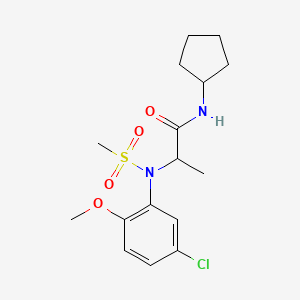
![N-[(2-hydroxy-3-quinolinyl)methyl]-3-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4236153.png)
![3-chloro-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B4236159.png)
![N-(3-{[methyl(phenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4236201.png)
![3-[2-(2-hydroxyethyl)-1-piperidinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4236202.png)
